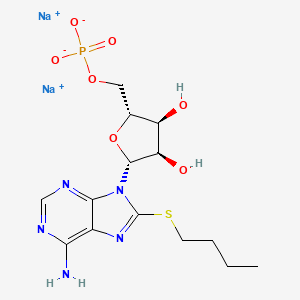![molecular formula C15H12FN3O3 B12898672 Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-20-1](/img/structure/B12898672.png)
Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The imidazolidinone ring can be introduced through cyclization reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the cyclization steps .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid group can be oxidized to form corresponding carboxylates.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different imidazolidine derivatives.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Imidazolidine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-pyridinylboronic acid: Shares the fluoropyridine moiety but lacks the imidazolidinone and benzoic acid groups.
2-Fluoro-5-pyridylboronic acid: Another fluoropyridine derivative with different functional groups.
Uniqueness
3-(3-(6-Fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its combination of a fluoropyridine moiety, an imidazolidinone ring, and a benzoic acid group. This combination imparts specific chemical properties and potential biological activities that are not found in simpler fluoropyridine derivatives .
Propriétés
Numéro CAS |
651749-20-1 |
|---|---|
Formule moléculaire |
C15H12FN3O3 |
Poids moléculaire |
301.27 g/mol |
Nom IUPAC |
3-[3-(6-fluoropyridin-3-yl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C15H12FN3O3/c16-13-5-4-12(9-17-13)19-7-6-18(15(19)22)11-3-1-2-10(8-11)14(20)21/h1-5,8-9H,6-7H2,(H,20,21) |
Clé InChI |
OENUYOQTPIZFDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1C2=CN=C(C=C2)F)C3=CC=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)




![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)



